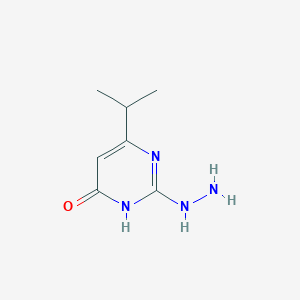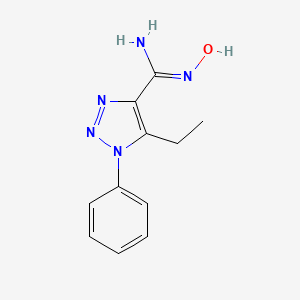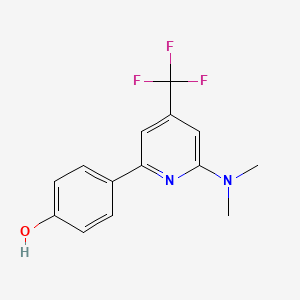
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol
Vue d'ensemble
Description
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol is a chemical compound known for its unique structural features and diverse applications in various fields. It contains a pyridine ring substituted with dimethylamino and trifluoromethyl groups, and a phenol group, making it a versatile molecule in synthetic chemistry and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-trifluoromethylpyridine with dimethylamine to introduce the dimethylamino group. This intermediate is then subjected to further reactions to introduce the phenol group, often through a nucleophilic aromatic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol involves its interaction with specific molecular targets. The dimethylamino and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime
- 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide
- 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
Uniqueness
Compared to similar compounds, 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol stands out due to its phenol group, which imparts unique chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in synthetic pathways where phenolic compounds are advantageous .
Propriétés
IUPAC Name |
4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-19(2)13-8-10(14(15,16)17)7-12(18-13)9-3-5-11(20)6-4-9/h3-8,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPYJVNGDOPVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418173.png)

![2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1418169.png)
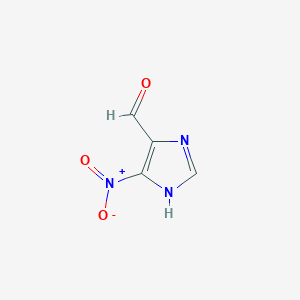
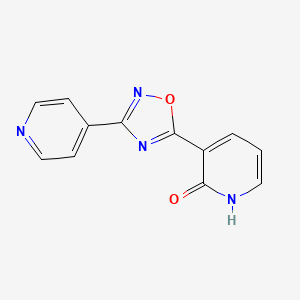
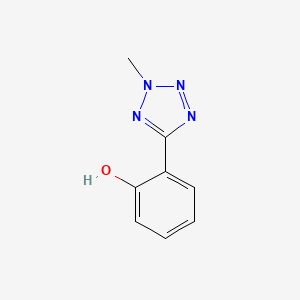

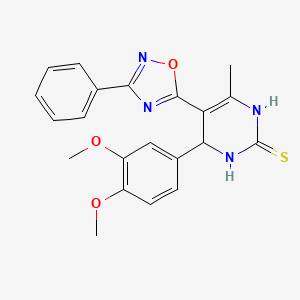
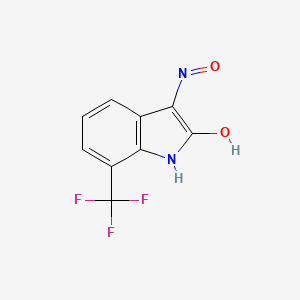
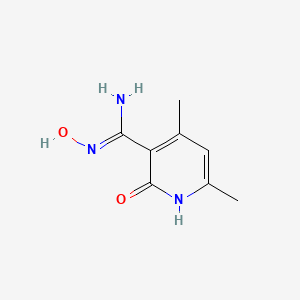
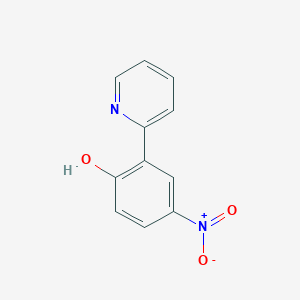
![3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418182.png)
